molecular formula C12H6Cl2O B030968 2,2-Dichloroacenaphthylen-1(2h)-one CAS No. 13152-85-7

2,2-Dichloroacenaphthylen-1(2h)-one

Cat. No.: B030968
CAS No.: 13152-85-7
M. Wt: 237.08 g/mol
InChI Key: MAUALHPVHNLDNX-UHFFFAOYSA-N
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Description

2,2-Dichloroacenaphthylen-1(2h)-one is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two chlorine atoms at the 2,2-positions and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloroacenaphthylen-1(2h)-one typically involves the chlorination of acenaphthylene followed by oxidation. One common method is as follows:

    Chlorination: Acenaphthylene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2,2-positions.

    Oxidation: The resulting 2,2-dichloroacenaphthylene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroacenaphthylen-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: More oxidized acenaphthylene derivatives.

    Reduction: 2,2-Dichloroacenaphthylen-1-ol.

    Substitution: Various substituted acenaphthylene derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloroacenaphthylen-1(2h)-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with unique properties.

    Pharmaceuticals: Investigated for its potential biological activity and use in drug development.

Mechanism of Action

The mechanism of action of 2,2-Dichloroacenaphthylen-1(2h)-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloroacenaphthene: Similar structure but lacks the ketone group.

    2,2-Dichloroacenaphthylene: Similar structure but lacks the ketone group.

    2,2-Dichloro-1-acenaphthenone: Similar structure but with different positioning of the ketone group.

Properties

IUPAC Name

2,2-dichloroacenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O/c13-12(14)9-6-2-4-7-3-1-5-8(10(7)9)11(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUALHPVHNLDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)C(C3=CC=C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298941
Record name 2,2-dichloroacenaphthylen-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13152-85-7
Record name NSC127037
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127037
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dichloroacenaphthylen-1(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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